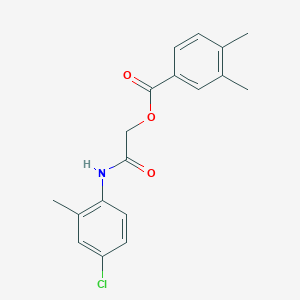
trans-1-Phenyl-3,3-dimethyl-but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Phenyl-3,3-dimethyl-but-1-ene: is an organic compound with the molecular formula C12H16 . It is a type of alkene with a phenyl group attached to the first carbon of the butene chain and two methyl groups attached to the third carbon. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize trans-1-Phenyl-3,3-dimethyl-but-1-ene is through the Suzuki-Miyaura coupling reaction.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: The industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-Phenyl-3,3-dimethyl-but-1-ene can undergo oxidation reactions to form epoxides or diols.
Reduction: It can be reduced to form the corresponding alkane using hydrogenation reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Corresponding alkane.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans-1-Phenyl-3,3-dimethyl-but-1-ene involves its interaction with various molecular targets through its double bond and phenyl group. The compound can participate in various chemical reactions, such as electrophilic addition and substitution, due to the electron-rich nature of the double bond and the phenyl ring .
Comparison with Similar Compounds
cis-1-Phenyl-3,3-dimethyl-but-1-ene: The cis isomer of the compound, which has different spatial arrangement of the substituents.
1-Phenyl-1-butene: A similar compound with a phenyl group attached to the first carbon but without the methyl groups on the third carbon.
3-Phenyl-1-butene: Another similar compound with the phenyl group attached to the third carbon of the butene chain.
Uniqueness: trans-1-Phenyl-3,3-dimethyl-but-1-ene is unique due to the presence of both the phenyl group and the two methyl groups, which provide distinct steric and electronic properties that influence its reactivity and applications .
Properties
CAS No. |
3846-66-0 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
[(E)-3,3-dimethylbut-1-enyl]benzene |
InChI |
InChI=1S/C12H16/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |
InChI Key |
DXIJHCSGLOHNES-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)






![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14171290.png)
